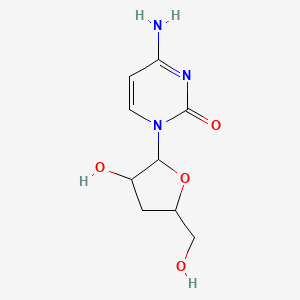

3\'-Deoxycytidine

Description

BenchChem offers high-quality 3\'-Deoxycytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3\'-Deoxycytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHOTKZTEUZTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3'-Deoxycytidine in DNA Synthesis

Abstract

This comprehensive technical guide provides an in-depth exploration of the molecular mechanism of action of 3'-Deoxycytidine (ddC) as a potent inhibitor of DNA synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate journey of 3'-Deoxycytidine from a prodrug to an active chain-terminating agent. We will delve into its cellular activation via phosphorylation, its competitive interaction with DNA polymerases, the structural basis for its chain-terminating activity, and its significant applications in molecular biology and antiviral therapy. Furthermore, this guide offers detailed experimental protocols for studying its effects and discusses the mechanisms of resistance that can arise.

Introduction: The Significance of Chain Termination in DNA Synthesis

The fidelity of DNA replication is paramount for cellular life. This process, orchestrated by DNA polymerases, involves the sequential addition of deoxynucleoside triphosphates (dNTPs) to a growing DNA strand. The formation of a phosphodiester bond between the 3'-hydroxyl group of the elongating strand and the 5'-triphosphate of the incoming dNTP is the fundamental reaction of DNA synthesis.[1] Any alteration to this 3'-hydroxyl group can have profound consequences on this process.

3'-Deoxycytidine is a nucleoside analog that structurally mimics the natural deoxynucleoside, 2'-deoxycytidine. The critical difference lies in the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. This seemingly minor modification is the cornerstone of its potent biological activity. Once incorporated into a nascent DNA strand, it irrevocably halts further elongation, acting as a "chain terminator."[2][3] This principle of chain termination, famously harnessed in Sanger DNA sequencing, has also been a cornerstone of antiviral drug development.[4][5]

The Journey to Activation: Intracellular Phosphorylation of 3'-Deoxycytidine

Like many nucleoside analogs, 3'-Deoxycytidine is a prodrug that requires intracellular activation to exert its biological effect. This activation is a three-step phosphorylation cascade, catalyzed by host cell kinases, which converts the nucleoside into its active triphosphate form, 3'-deoxycytidine triphosphate (ddCTP).

The phosphorylation pathway is as follows:

-

Monophosphorylation: 3'-Deoxycytidine is first phosphorylated to 3'-deoxycytidine monophosphate (ddCMP) by deoxycytidine kinase (dCK) .[2][6] This is often the rate-limiting step in the activation of deoxycytidine analogs.[7]

-

Diphosphorylation: ddCMP is subsequently converted to 3'-deoxycytidine diphosphate (ddCDP) by UMP-CMP kinase .[7][8] This enzyme has broad substrate specificity and can phosphorylate both uridine and cytidine monophosphates.[9]

-

Triphosphorylation: Finally, ddCDP is phosphorylated to the active 3'-deoxycytidine triphosphate (ddCTP) by nucleoside diphosphate kinase (NDPK) , an enzyme with broad specificity for various nucleoside diphosphates.[10]

The Core Mechanism: Competitive Inhibition and Chain Termination

Once formed, ddCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA chain by DNA polymerases.[11] The affinity of ddCTP for different DNA polymerases varies, which is a key determinant of its therapeutic index. For instance, the reverse transcriptase of the Human Immunodeficiency Virus (HIV-1 RT) exhibits a significantly higher affinity for ddCTP compared to human cellular DNA polymerases such as DNA polymerase α and β.[12] This selectivity is crucial for the use of ddC (Zalcitabine) as an anti-HIV drug, as it minimizes toxicity to the host cell.[12]

The mechanism of action unfolds in two key steps:

-

Incorporation: During DNA synthesis, the DNA polymerase recognizes ddCTP as a substrate and incorporates it into the nascent DNA strand opposite a guanine base in the template strand.

-

Chain Termination: Upon incorporation, the absence of the 3'-hydroxyl group on the deoxyribose sugar of ddCTP prevents the formation of a phosphodiester bond with the next incoming dNTP.[2][3] This results in the immediate and irreversible termination of DNA chain elongation.

Structural Insights into Chain Termination

Crystallographic studies of DNA polymerases in complex with a DNA template-primer and an incoming ddNTP have provided invaluable atomic-level insights into the mechanism of chain termination. The crystal structure of human DNA polymerase β complexed with a gapped DNA and ddCTP (PDB ID: 1BPY) reveals that upon binding of ddCTP, the "thumb" subdomain of the polymerase undergoes a conformational change, closing down on the active site.[13] This induced-fit mechanism properly aligns the catalytic residues for phosphodiester bond formation.[13]

Once incorporated, the absence of the 3'-hydroxyl group in the ddCMP moiety of the primer strand creates a dead-end for the catalytic reaction. The active site is unable to bind the next incoming dNTP in a productive conformation, as there is no nucleophile to attack its α-phosphate.

Quantitative Analysis: Enzyme Kinetics

The efficacy of 3'-Deoxycytidine and its analogs as DNA synthesis inhibitors can be quantified through steady-state kinetic analysis. The key parameters are the Michaelis constant (KM), which reflects the substrate concentration at half-maximal velocity, and the maximal rate of reaction (Vmax) or the catalytic rate constant (kcat). The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Compound | Enzyme | KM (µM) for dCTP | Ki (µM) for ddCTP analog | Selectivity (KM/Ki) | Reference |

| ddCTP | Mouse Myeloma DNA Polymerase α | - | Varies with template-primer | - | [11] |

| 3TC-TP | HIV-1 Reverse Transcriptase | 10.6 ± 1.0 to 1.24 ± 5.1 | - | - | [14] |

Note: Direct kinetic data for 3'-Deoxycytidine triphosphate is limited in publicly available literature. The data for analogs like 3TC-TP (Lamivudine triphosphate) provides a strong indication of the competitive inhibition mechanism.

Experimental Protocols

In Vitro DNA Polymerase Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of ddCTP on DNA polymerase activity.

Materials:

-

Purified DNA polymerase (e.g., HIV-1 RT, human DNA polymerase α)

-

Template-primer DNA (e.g., poly(dI)•oligo(dC))

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)

-

Radiolabeled dCTP (e.g., [α-32P]dCTP)

-

3'-Deoxycytidine triphosphate (ddCTP)

-

Reaction buffer (specific to the polymerase)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template-primer DNA, dATP, dGTP, dTTP, and varying concentrations of unlabeled dCTP.

-

Add a fixed amount of radiolabeled dCTP to each reaction.

-

Prepare a range of ddCTP concentrations to be tested.

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate the reactions at the optimal temperature for the polymerase for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the newly synthesized DNA on ice.

-

Collect the precipitated DNA by vacuum filtration through glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Plot the incorporated radioactivity against the concentration of ddCTP to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Sanger Sequencing: A Practical Application of Chain Termination

The Sanger sequencing method is a direct application of the chain-terminating property of dideoxynucleotides.

Materials:

-

Single-stranded DNA template

-

Sequencing primer

-

DNA polymerase (e.g., Klenow fragment, Taq polymerase)

-

All four dNTPs

-

Four separate reaction tubes, each containing one of the four dideoxynucleoside triphosphates (ddATP, ddGTP, ddCTP, ddTTP), often fluorescently labeled.

-

Polyacrylamide gel for electrophoresis

-

Automated DNA sequencer

Procedure:

-

Anneal the sequencing primer to the single-stranded DNA template.

-

Divide the template-primer mixture into four separate reaction tubes.

-

To each tube, add DNA polymerase and all four dNTPs.

-

Add a small amount of one of the four ddNTPs to each respective tube.

-

Allow the DNA synthesis reactions to proceed. The polymerase will randomly incorporate either a dNTP (allowing elongation to continue) or a ddNTP (causing termination). This results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP.

-

Denature the newly synthesized DNA fragments.

-

Separate the fragments by size using polyacrylamide gel electrophoresis. In modern automated sequencing, this is done via capillary electrophoresis.

-

Detect the terminated fragments. If fluorescently labeled ddNTPs are used, a laser excites the dye at the end of each fragment, and a detector reads the color.

-

The sequence of the DNA is determined by the order of the colors (and thus the terminal ddNTPs) from the shortest to the longest fragment.[15][16]

Mechanisms of Resistance

The clinical efficacy of 3'-Deoxycytidine and other nucleoside analog inhibitors can be compromised by the emergence of drug-resistant viral strains. Resistance typically arises from mutations in the viral DNA polymerase, such as HIV-1 reverse transcriptase. These mutations can confer resistance through two primary mechanisms:

-

Discrimination: Some mutations alter the active site of the polymerase, reducing its affinity for the ddNTP analog while maintaining its affinity for the natural dNTP substrate.[17] A classic example is the M184V mutation in HIV-1 RT, which confers high-level resistance to lamivudine (3TC) and low-level resistance to ddC.[12]

-

Excision: Other mutations enhance the polymerase's ability to remove the incorporated chain-terminating nucleotide from the end of the DNA strand. This process, known as phosphorolytic excision, effectively rescues the terminated chain and allows DNA synthesis to resume.[17]

Conclusion

3'-Deoxycytidine's mechanism of action as a DNA chain terminator is a testament to the power of subtle molecular modifications. Its journey from a simple nucleoside analog to a potent inhibitor of DNA synthesis involves a cascade of cellular phosphorylation events, followed by a direct and irreversible interaction with DNA polymerases. This elegant mechanism has not only provided a foundational tool for molecular biology in the form of DNA sequencing but has also paved the way for the development of life-saving antiviral therapies. A thorough understanding of its mechanism, from the enzymology of its activation to the structural basis of its action and the potential for resistance, is crucial for the continued development of novel and more effective therapeutic agents.

References

-

Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

- Ono, K., Ogasawara, M., Iwata, Y., & Nakane, H. (1984). Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion. Biomedicine & Pharmacotherapy, 38(8), 382-389.

-

Sanger Sequencing Preparation and Submission. (2024, November 25). protocols.io. Retrieved February 6, 2026, from [Link]

-

Sawaya, M. R., Prasad, R., Wilson, S. H., Kraut, J., & Pelletier, H. (1997). Crystal structures of human DNA polymerase beta complexed with gapped and nicked DNA: evidence for an induced fit mechanism. Biochemistry, 36(37), 11205-11215. Retrieved from [Link]

- Van Rompay, A. R., Johansson, M., & Karlsson, A. (2000). Phosphorylation of deoxycytidine analog monophosphates by UMP-CMP kinase: molecular characterization of the human enzyme. Molecular Pharmacology, 57(6), 1243-1250.

- Sheaff, R. J., & Kuchta, R. D. (1993). 2',3'-Dideoxynucleoside phosphorylation by deoxycytidine kinase from normal human thymus extracts: activation of potential drugs for AIDS therapy. Molecular Pharmacology, 43(2), 286-292.

- Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463-5467.

- Menéndez-Arias, L. (2009). Structural interpretation of drug resistant genetic variants from India. Virus Research, 143(2), 161-172.

- Gardner, A. F., & Joyce, C. M. (2001). Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase. Journal of Biological Chemistry, 276(30), 27803-27811.

- Johnson, K. A. (2010). The kinetic and chemical mechanism of high-fidelity DNA polymerases. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(5), 1041-1048.

-

Sanger sequencing. (2023, March 14). Biology LibreTexts. Retrieved February 6, 2026, from [Link]

- Liou, J. Y., Dutschman, G., Lam, W., Jiang, Z., & Cheng, Y. C. (2002).

- Menéndez-Arias, L. (2010). Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase. Viruses, 2(10), 2242-2275.

-

Definitive Guide to dNTPs. (n.d.). Bioline. Retrieved February 6, 2026, from [Link]

-

Marx, A., & Dengl, S. (2010). Kinetic studies on different DNA polymerases using 4'-alkylated 2'-deoxynucleotide probes. KOPS. Retrieved February 6, 2026, from [Link]

- Weng, M., & Zyskind, J. W. (2003). The Deoxycytidine Pathway for Thymidylate Synthesis in Escherichia coli. Journal of Bacteriology, 185(12), 3593-3600.

-

Wu, J., & Beese, L. S. (2012). Ternary complex of Bacillus DNA Polymerase I Large Fragment, DNA duplex, and ddCTP (paired with dG of template). RCSB PDB. Retrieved from [Link]

-

Dideoxynucleotides. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]

- Burmeister, P. E., Lewis, S. D., & Fraley, A. W. (1998). Phosphorylating DNA with DNA. Proceedings of the National Academy of Sciences, 95(12), 6579-6584.

- Das, K., & Arnold, E. (2022). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Viruses, 14(5), 986.

- Li, Y., & Waksman, G. (2010). Crystal structures of a ddATP-, ddTTP-, ddCTP, and ddGTP-trapped ternary complex of Klentaq1: Insights into nucleotide incorporation and selectivity.

- Van Rompay, A. R., Nord, J., Linden, L., Johansson, M., & Karlsson, A. (2001). Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium. Journal of Biological Chemistry, 276(13), 9875-9881.

- Johnson, K. A. (2008). Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. Accounts of Chemical Research, 41(8), 1055-1064.

- Killian, J. H., & Lim, A. (2020). Guidelines for Sanger sequencing and molecular assay monitoring.

- Bankier, A. T., & Barrell, B. G. (1983). DNA sequence determination using dideoxy analogs. Techniques in the Life Sciences B5: Nucleic Acid Biochemistry, 1-34.

- ACGS. (2016).

- Hart, G. J., Diana, G. D., & O'Toole, M. A. (1992). Effects of (-)-2'-deoxy-3'-thiacytidine (3TC) 5'-triphosphate on human immunodeficiency virus reverse transcriptase and mammalian DNA polymerases alpha, beta, and gamma. Antimicrobial Agents and Chemotherapy, 36(8), 1686-1689.

-

Batra, R., & Perelson, A. S. (2018). Ternary complex crystal structure of DNA polymerase Beta with a dideoxy terminated primer with dATP. RCSB PDB. Retrieved from [Link]

- Härkönen, T., et al. (2019). A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye, and inhibitor-resistant high-fidelity DNA polymerase. bioRxiv.

- Khan, S., et al. (2021). Structural Impacts of Drug-Resistance Mutations Appearing in HIV-2 Protease. International Journal of Molecular Sciences, 22(3), 1109.

- Shewach, D. S., & Daddona, P. E. (1985). Regulation of purine deoxynucleoside phosphorylation by deoxycytidine kinase from human leukemic blast cells. Cancer Research, 45(3), 1008-1012.

-

Troubleshooting guide for end-point PCR. (n.d.). Solis BioDyne. Retrieved February 6, 2026, from [Link]

-

AK LECTURES. (2018, January 9). Phosphorylation part 1 - kinases [Video]. YouTube. [Link]

- Real-time measurement of DNA polymerase activity and inhibition with switchSENSE® and the heliX® biosensor. (n.d.). Dynamic Biosensors.

- Chim, N., Jackson, L. N., & Beese, L. S. (2018).

- Khan, S., et al. (2023). Genetic and antiretroviral drug resistance mutations analysis of reverse transcriptase and protease gene from Pakistani people living with HIV-1. PLOS ONE, 18(8), e0289949.

-

Shomu's Biology. (2020, August 4). Sanger method: DNA sequencing [Video]. YouTube. [Link]

-

Guide to Sanger Sequencing at RAMAC. (n.d.). Ramaciotti Centre for Genomics. Retrieved February 6, 2026, from [Link]

-

Chain Termination Method of Dna Sequencing PPT. (2026, January 7). Oreate AI Blog. Retrieved February 6, 2026, from [Link]

-

Assay Troubleshooting. (n.d.). Molecular Biology. Retrieved February 6, 2026, from [Link]

- Van Rompay, A. R., Johansson, M., & Karlsson, A. (2003). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Pharmacology & Therapeutics, 100(2), 119-139.

- Liou, J. Y., et al. (2002). Enantioselectivity of human AMP, dTMP and UMP-CMP kinases. Biochemical Pharmacology, 63(1), 113-121.

-

PCR Troubleshooting. (n.d.). Caister Academic Press. Retrieved February 6, 2026, from [Link]

Sources

- 1. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',3'-Dideoxynucleoside phosphorylation by deoxycytidine kinase from normal human thymus extracts: activation of potential drugs for AIDS therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chain Termination Method of Dna Sequencing PPT - Oreate AI Blog [oreateai.com]

- 4. youtube.com [youtube.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of deoxycytidine analog monophosphates by UMP-CMP kinase: molecular characterization of the human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase | MDPI [mdpi.com]

- 13. rcsb.org [rcsb.org]

- 14. scienceopen.com [scienceopen.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. How does dideoxy nucleotide (ddNTP) work in Sanger DNA sequencing? | AAT Bioquest [aatbio.com]

- 17. Genetic and antiretroviral drug resistance mutations analysis of reverse transcriptase and protease gene from Pakistani people living with HIV-1 | PLOS One [journals.plos.org]

Technical Whitepaper: 3'-Deoxycytidine-Induced Apoptosis in Neoplastic Models

This guide is structured as a high-level technical whitepaper designed for drug development professionals and senior researchers. It synthesizes the pharmacological mechanism of 3'-Deoxycytidine (3'-dC) with practical experimental frameworks.

Mechanistic Action, Signaling Cascades, and Experimental Validation

Executive Summary

3'-Deoxycytidine (3'-dC) represents a class of nucleoside analogues distinct from cytosine arabinoside (Ara-C) or gemcitabine. Its primary antineoplastic mechanism is obligate chain termination . Unlike analogs that distort the DNA helix or inhibit ribonucleotide reductase, 3'-dC lacks the critical 3'-hydroxyl (3'-OH) group on the pentose sugar. Upon intracellular phosphorylation and incorporation into the nascent DNA strand, this structural deficit prevents the formation of the phosphodiester bond required for chain elongation.[1] This event triggers an irrevocable replication fork collapse, activating the DNA Damage Response (DDR) and precipitating intrinsic (mitochondrial) apoptosis. This guide details the molecular causality and provides validated protocols for assessing this specific apoptotic induction.

Pharmacological Profile & Mechanism of Action (MOA)

Cellular Uptake and Metabolic Activation

3'-dC is a prodrug that requires intracellular metabolic activation. It is hydrophilic and cannot passively diffuse across the lipid bilayer.

-

Influx: Mediated primarily by Human Equilibrative Nucleoside Transporter 1 (hENT1 ).

-

Rate-Limiting Activation: The initial phosphorylation is catalyzed by Deoxycytidine Kinase (dCK) , converting 3'-dC to 3'-dCMP. This is the rate-limiting step and a critical biomarker for sensitivity.

-

Anabolic Cascade: Subsequent phosphorylation by nucleotide kinases yields the active triphosphate form, 3'-dCTP .

The Terminal Event: Obligate Chain Termination

The cytotoxicity of 3'-dC is defined by its competition with endogenous dCTP for incorporation by DNA Polymerases (specifically Pol

-

Incorporation: DNA Polymerase inserts 3'-dCMP into the primer strand.

-

Stalling: The incoming nucleotide cannot form a 5'-3' phosphodiester bond because the 3'-dC residue lacks the nucleophilic 3'-OH group.[1]

-

Collapse: The replication fork stalls, leading to the formation of DNA double-strand breaks (DSBs) as the cell attempts to repair the "nick."

Visualization: The Activation Pathway

The following diagram illustrates the linear progression from uptake to replication collapse.

Figure 1: The metabolic activation pathway of 3'-Deoxycytidine leading to obligate chain termination.

Apoptotic Signaling Cascades

The induction of apoptosis by 3'-dC is not immediate; it is a consequence of unresolved replication stress (S-phase arrest).

The DNA Damage Response (DDR)

The stalled replication fork recruits sensor proteins, primarily ATM (Ataxia Telangiectasia Mutated) and ATR .

-

Checkpoint Activation: ATR phosphorylates Chk1 , which inhibits CDC25 phosphatases, halting the cell cycle in S-phase to attempt repair.

-

The Point of No Return: When repair fails (due to the physical impossibility of extending the 3'-deoxy terminus), p53 is phosphorylated (stabilized).

The Intrinsic (Mitochondrial) Pathway

Stabilized p53 transcriptionally upregulates pro-apoptotic members of the Bcl-2 family.

-

Bax/Bak Activation: p53 induces the oligomerization of Bax and Bak at the mitochondrial outer membrane.

-

MOMP: Mitochondrial Outer Membrane Permeabilization occurs, releasing Cytochrome c .

-

Caspase Cascade: Cytochrome c binds Apaf-1, forming the apoptosome, which cleaves Pro-Caspase-9. Active Caspase-9 cleaves Caspase-3/7 , the executioners of the cell.

Experimental Frameworks: Validating Apoptosis

To rigorously validate 3'-dC induced apoptosis, researchers must distinguish between simple growth arrest (cytostasis) and actual cell death (cytotoxicity).

Protocol A: Annexin V/Propidium Iodide (PI) Flow Cytometry

This is the gold standard for distinguishing early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Materials:

-

FITC-conjugated Annexin V.

-

Propidium Iodide (PI) staining solution.

-

Binding Buffer (10mM HEPES, 140mM NaCl, 2.5mM CaCl2).

Step-by-Step Methodology:

-

Seeding: Seed cancer cells (e.g., CCRF-CEM or Jurkat) at

cells/mL. Allow 24h adhesion (if adherent). -

Treatment: Treat with 3'-dC at graded concentrations (e.g.,

). Include a Gemcitabine control (positive) and Vehicle control (negative). -

Incubation: Incubate for 48 to 72 hours . Note: 24h is often insufficient for chain termination to trigger the full apoptotic cascade.

-

Harvesting: Collect cells (including floating dead cells). Wash 1x with cold PBS.

-

Staining: Resuspend in 100

Binding Buffer. Add 5 -

Analysis: Incubate 15 min in dark at RT. Add 400

Binding Buffer. Analyze on Flow Cytometer (Ex: 488nm; Em: 530nm for FITC, >575nm for PI).

Data Interpretation:

| Quadrant | Phenotype | Mechanism |

|---|---|---|

| Q3 (LL) | Annexin V- / PI- | Viable cells. |

| Q4 (LR) | Annexin V+ / PI- | Early Apoptosis (PS translocation). Indicates active initiation of death pathway. |

| Q2 (UR) | Annexin V+ / PI+ | Late Apoptosis/Necrosis . Membrane integrity lost. |

| Q1 (UL) | Annexin V- / PI+ | Necrosis/Debris. |

Protocol B: Cell Cycle Analysis (S-Phase Arrest)

Since 3'-dC acts during DNA synthesis, demonstrating S-phase arrest confirms the MOA before apoptosis occurs.

Methodology:

-

Fix treated cells in 70% ice-cold ethanol (dropwise while vortexing) to prevent clumping.

-

Incubate at -20°C for >2 hours.

-

Wash with PBS and stain with PI/RNase A solution for 30 min at 37°C.

-

Analyze DNA content via Flow Cytometry.

-

Expected Result: A distinct accumulation of cells in the S-phase (between G0/G1 and G2/M peaks) compared to control, followed by an increase in the Sub-G1 population (apoptotic debris) at later time points.

Visualization: Experimental Workflow

Figure 2: Integrated experimental workflow for validating 3'-dC induced cytotoxicity.

Challenges and Synergies

The Deamination Barrier

A major limitation of 3'-dC is its rapid deamination by Cytidine Deaminase (CDA) into 3'-deoxyuridine, which is largely inactive or toxic via different pathways.

-

Solution: Co-administration with CDA inhibitors (e.g., Tetrahydrouridine) is often required in vivo to maintain therapeutic plasma levels of 3'-dC.

Synergistic Combinations

3'-dC can be highly effective when combined with agents that deplete the endogenous dCTP pool, reducing the competition for DNA polymerase.

-

Ribonucleotide Reductase Inhibitors (e.g., Hydroxyurea): Lower dNTP pools, enhancing the incorporation ratio of 3'-dCTP.

-

Pol

Overexpression: Tumors overexpressing DNA Polymerase

References

-

Cohen, J. D., et al. (1999).[2] Clinically relevant deoxycytidine levels are high enough to profoundly alter 9-beta-D-arabinofuranosylguanine cytotoxicity for human T-cell acute leukemia cells in vitro.[2] Pediatric Hematology and Oncology. Retrieved from [Link]

-

Votruba, I., et al. (1987). 2',3'-Dideoxy-3'-aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases.[3] Nucleic Acids Research.[3] Retrieved from [Link]

-

Ullman, B., et al. (1988). Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. Molecular Pharmacology. Retrieved from [Link]

-

Bhatt, S. H., et al. (2012). Design, Synthesis, and In Vitro and In Vivo Biological Studies of a 3′-Deoxythymidine Conjugate that Potentially Kills Cancer Cells Selectively. PLoS ONE. Retrieved from [Link]

-

Canepa, C., et al. (2001). Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta. Cancer Research. Retrieved from [Link]

Sources

- 1. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 2. Clinically relevant deoxycytidine levels are high enough to profoundly alter 9-beta-D-arabinofuranosylguanine cytotoxicity for human T-cell acute leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Nucleolar RNA Synthesis by 3'-Deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleolus, a dynamic subnuclear domain, is the primary site of ribosome biogenesis, a fundamental process for cellular growth and proliferation. The intricate and highly regulated synthesis of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I) within the nucleolus presents a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive exploration of 3'-Deoxycytidine, a potent inhibitor of nucleolar RNA synthesis. We will delve into its molecular mechanism of action as a chain-terminating nucleoside analog, detail its impact on cellular physiology leading to nucleolar stress, and provide robust, field-proven experimental protocols for its study. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively investigate and leverage the inhibitory potential of 3'-Deoxycytidine.

The Nucleolus: A Hub of Ribosome Biogenesis and Cellular Regulation

The nucleolus is a non-membranous organelle within the nucleus responsible for the transcription of ribosomal DNA (rDNA) into precursor rRNA (pre-rRNA), its subsequent processing and modification, and the assembly of ribosomal subunits. This intricate process, termed ribosome biogenesis, is a major metabolic activity of the cell, consuming a significant portion of its energy.

The key steps in nucleolar RNA synthesis are:

-

Transcription: RNA Polymerase I transcribes the 45S pre-rRNA from rDNA repeats.

-

Processing: The 45S pre-rRNA undergoes a series of endonucleolytic and exonucleolytic cleavages to yield the mature 18S, 5.8S, and 28S rRNAs.

-

Modification: Numerous post-transcriptional modifications, including methylation and pseudouridylation, are guided by small nucleolar RNAs (snoRNAs).

-

Assembly: The mature rRNAs assemble with ribosomal proteins, which are imported from the cytoplasm, to form the 40S and 60S ribosomal subunits.

Given its central role in protein synthesis, the integrity of the nucleolus is paramount for cell viability. Disruption of any of these steps can lead to a cellular state known as "nucleolar stress," which is characterized by the inhibition of ribosome biogenesis and can trigger various downstream signaling pathways, including cell cycle arrest and apoptosis.

3'-Deoxycytidine: A Chain-Terminating Inhibitor of RNA Synthesis

3'-Deoxycytidine is a synthetic analog of the natural nucleoside, deoxycytidine. Its mechanism of action lies in its structural similarity to cytidine, allowing it to be recognized and utilized by RNA polymerases. However, the critical difference is the absence of a hydroxyl group (-OH) at the 3' position of the ribose sugar. This seemingly minor modification has profound consequences for RNA synthesis.

Mechanism of Action: Premature Chain Termination

-

Cellular Uptake and Phosphorylation: 3'-Deoxycytidine enters the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, 3'-deoxycytidine triphosphate (3'-dCTP).

-

Incorporation into Nascent RNA: During transcription, RNA polymerase incorporates 3'-dCTP into the growing RNA chain in place of the natural cytidine triphosphate (CTP).

-

Chain Termination: The absence of the 3'-hydroxyl group on the incorporated 3'-deoxycytidine prevents the formation of a phosphodiester bond with the next incoming nucleotide. This effectively halts the elongation of the RNA transcript, leading to the production of truncated, non-functional RNA molecules.

This process of premature chain termination is the cornerstone of 3'-Deoxycytidine's inhibitory activity.

Caption: Mechanism of 3'-Deoxycytidine Action.

Cellular Consequences: Induction of Nucleolar Stress

The inhibition of rRNA synthesis by 3'-Deoxycytidine triggers a cascade of cellular events collectively known as nucleolar stress. Key hallmarks of nucleolar stress include:

-

Disruption of Nucleolar Structure: The nucleolus may shrink, segregate its components (fibrillar centers, dense fibrillar component, and granular component), or even disintegrate.

-

Redistribution of Nucleolar Proteins: Key nucleolar proteins, such as fibrillarin and nucleophosmin (NPM1/B23), can be released from the nucleolus and translocate to the nucleoplasm.[1]

-

Activation of p53: The release of ribosomal proteins, particularly RPL11, from the disrupted nucleolus can lead to the stabilization and activation of the tumor suppressor protein p53. This, in turn, can induce cell cycle arrest or apoptosis.

Experimental Workflow for Assessing the Inhibitory Effect of 3'-Deoxycytidine

This section provides a detailed, step-by-step protocol to quantify the inhibition of nucleolar RNA synthesis and visualize the resulting nucleolar stress induced by 3'-Deoxycytidine.

Quantification of rRNA Synthesis Inhibition by Metabolic Labeling

This protocol utilizes the incorporation of a radiolabeled RNA precursor to measure the rate of new RNA synthesis.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

3'-Deoxycytidine (stock solution in DMSO or PBS)

-

[³H]-uridine or [³²P]-orthophosphate

-

TRIzol reagent or equivalent for RNA extraction

-

Scintillation counter and vials

-

96-well plates for cell viability assay (e.g., MTT, CellTiter-Glo)

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Drug Treatment: Treat the cells with a range of 3'-Deoxycytidine concentrations for a predetermined time (e.g., 2, 4, 6 hours). Include a vehicle control (DMSO or PBS).

-

Metabolic Labeling: During the last 30-60 minutes of the drug treatment, add [³H]-uridine or [³²P]-orthophosphate to the culture medium.

-

Cell Lysis and RNA Extraction: Wash the cells with ice-cold PBS and then lyse them directly in the well using TRIzol reagent. Proceed with RNA extraction according to the manufacturer's protocol.

-

Quantification of Radiolabel Incorporation:

-

Measure the total RNA concentration (e.g., using a NanoDrop spectrophotometer).

-

Take an aliquot of the RNA sample and add it to a scintillation vial with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Normalize the CPM to the total amount of RNA to account for any differences in cell number.

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of rRNA synthesis against the log of the 3'-Deoxycytidine concentration to generate a dose-response curve and determine the IC50 value.[2][3]

-

-

Parallel Viability Assay: In a separate 96-well plate, perform a cell viability assay with the same concentrations of 3'-Deoxycytidine and treatment times to assess cytotoxicity.

Caption: Experimental Workflow for Quantifying rRNA Synthesis Inhibition.

Visualization of Nucleolar Stress by Immunofluorescence

This protocol allows for the direct observation of changes in nucleolar morphology and the localization of key nucleolar proteins.

Materials:

-

Cells grown on glass coverslips

-

3'-Deoxycytidine

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Bovine Serum Albumin (BSA) for blocking

-

Primary antibody against a nucleolar marker (e.g., anti-Fibrillarin, anti-NPM1)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with 3'-Deoxycytidine at a concentration known to inhibit rRNA synthesis (determined from the metabolic labeling experiment) for the desired time. Include a vehicle control.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-Fibrillarin) diluted in blocking buffer for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. Observe changes in the size, shape, and integrity of the nucleoli, as well as the localization of the target protein.[1][4]

Data Presentation and Interpretation

Quantitative Analysis of rRNA Synthesis Inhibition

The data from the metabolic labeling experiment can be summarized in a table to clearly present the dose-dependent inhibitory effect of 3'-Deoxycytidine.

| 3'-Deoxycytidine (µM) | Normalized rRNA Synthesis (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 5.2 |

| 0.1 | 85.3 | ± 4.8 |

| 1 | 52.1 | ± 3.9 |

| 10 | 15.7 | ± 2.1 |

| 100 | 3.4 | ± 0.8 |

This is illustrative data based on typical results for nucleoside analog inhibitors.

The IC50 value, the concentration at which 50% of rRNA synthesis is inhibited, can be calculated from the dose-response curve.[5][6] This value is a critical parameter for comparing the potency of different inhibitors.

Qualitative Analysis of Nucleolar Stress

Immunofluorescence imaging will provide a visual representation of the cellular response to 3'-Deoxycytidine.

-

Vehicle Control: In untreated cells, fibrillarin will show a distinct and well-defined localization within the nucleoli.

-

3'-Deoxycytidine Treated: In treated cells, a dose- and time-dependent redistribution of fibrillarin from the nucleolus to the nucleoplasm may be observed.[7][8] The nucleoli may also appear smaller and more condensed.[4]

Conclusion and Future Directions

3'-Deoxycytidine serves as a powerful tool for studying the intricate process of nucleolar RNA synthesis and the cellular response to its inhibition. Its mechanism as a chain terminator provides a specific and potent means of disrupting ribosome biogenesis. The experimental protocols detailed in this guide offer a robust framework for quantifying its inhibitory effects and visualizing the resulting nucleolar stress.

For drug development professionals, understanding the downstream consequences of nucleolar stress, such as p53 activation, is crucial for harnessing the therapeutic potential of compounds like 3'-Deoxycytidine. Future research could focus on the development of more selective inhibitors of RNA Polymerase I and the exploration of combination therapies that exploit the vulnerabilities created by nucleolar stress in cancer cells.

References

- Boulon, S., Westman, B. J., Hutten, S., Boisvert, F. M., & Lamond, A. I. (2010). The nucleolus under stress. Molecular cell, 40(2), 216-227.

- Burger, K., Mühl, B., Harasim, T., Rohrmoser, M., Malamoussi, A., Orban, M., ... & Eick, D. (2010). Chemotherapeutic drugs inhibit ribosome biogenesis at various levels. Journal of Biological Chemistry, 285(16), 12416-12425.

- Crinelli, R., Bianchi, M., Gentilini, L., & Magnani, M. (2004). Transcription factor decoy oligonucleotides modified with locked nucleic acids: an in vitro study to reconcile biostability with binding affinity. Nucleic acids research, 32(6), 1874-1885.

- Holmberg Olausson, K., Nistér, M., & Lindström, M. S. (2012). p53-Dependent and-Independent Nucleolar Stress Responses. Cells, 1(4), 774-798.

- Lee, C., Kim, S. J., & Lee, J. (2021). Phase transition of fibrillarin LC domain regulates localization and protein interaction of fibrillarin.

- Lindström, M. S. (2011). Doxorubicin-induced nucleolar stress. In Tumor Suppressor p53. InTech.

- Ochs, R. L. (1998). Methods used to study structure and function of the nucleolus. Methods in cell biology, 53, 303-321.

- Rubbi, C. P., & Milner, J. (2003). Disruption of the nucleolus mediates stabilization of p53 in response to DNA damage and cell cycle stress. The EMBO journal, 22(22), 6068-6077.

- Su, Y., Fu, D., Wu, P., & Zhang, J. (2016). Fibrillarin, a nucleolar protein, is required for normal nuclear morphology and cellular growth in HeLa cells. Anatomical record (Hoboken, N.J.: 2007), 299(11), 1535-1542.

- Tiku, V., & Antebi, A. (2018). Nucleolar stress in aging and disease. Trends in cell biology, 28(8), 662-676.

- Wachi, S., & Onodera, T. (1995). Dose-inhibition curve and its application to the analysis of ACh-receptor activity. The Japanese journal of physiology, 45(1), 125-139.

- Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews Drug discovery, 4(4), 307-320.

- Yang, K., & Yu, J. (2018). Nucleolar stress: a specific sensor and central mediator of p53 activation. Cellular and Molecular Life Sciences, 75(10), 1761-1774.

- Yuan, X., Zhou, Y., Casanova, E., Chai, M., Kiss, E., Gröne, H. J., ... & Schütz, G. (2005). Genetic inactivation of the transcription factor TIF-IA leads to nucleolar disruption, cell cycle arrest, and p53-mediated apoptosis. Molecular cell, 19(1), 77-87.

Sources

- 1. Nucleolar Stress: hallmarks, sensing mechanism and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-inhibition curve and its application to the analysis of ACh-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Interpret Dose-Response Curves [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase transition of fibrillarin LC domain regulates localization and protein interaction of fibrillarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Evaluation of 3'-Deoxycytidine in Anti-HIV Assays

Introduction: The Scientific Rationale for Investigating 3'-Deoxycytidine as an Anti-HIV Agent

Human Immunodeficiency Virus (HIV), the etiological agent of Acquired Immunodeficiency Syndrome (AIDS), remains a formidable global health challenge. A critical enzyme in the HIV life cycle is reverse transcriptase, which transcribes the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1][2] The inhibition of this enzyme is a cornerstone of antiretroviral therapy.[3][4]

3'-Deoxycytidine, also known as 2',3'-dideoxycytidine (ddC), is a nucleoside analog that serves as a potent inhibitor of HIV reverse transcriptase.[5][6] Like other dideoxynucleosides, ddC requires intracellular phosphorylation to its active 5'-triphosphate form.[5] This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the deoxyribose sugar of ddC, once incorporated, prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3'-Deoxycytidine in in vitro antiviral assays against HIV. The protocols detailed herein are designed to be self-validating systems for assessing the compound's efficacy and cytotoxicity, crucial parameters in the evaluation of any potential antiretroviral agent.

Mechanism of Action: Chain Termination

The antiviral activity of 3'-Deoxycytidine is contingent upon its intracellular conversion to the triphosphate derivative, ddCTP. This process is mediated by host cell kinases. Subsequently, ddCTP acts as a competitive inhibitor and a substrate for HIV reverse transcriptase.

Caption: Intracellular activation of 3'-Deoxycytidine and subsequent HIV DNA chain termination.

Quantitative Data Summary

The following table summarizes the typical effective concentrations and cytotoxic profiles of 3'-Deoxycytidine in susceptible T-lymphocyte cell lines. It is imperative for researchers to determine these values empirically for their specific experimental system.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| EC₅₀ (50% Effective Concentration) | MT-4 | HIV-1 | ~0.02 µM | [7] |

| T-cells/Monocytes | HIV | ~0.5 µM | [5] | |

| CC₅₀ (50% Cytotoxic Concentration) | Lymphocyte Cultures | N/A | 0.5 - 6 mM | [8] |

| Therapeutic Index (CC₅₀ / EC₅₀) | - | - | High (indicative of selectivity) | [8] |

Experimental Protocols

I. General Laboratory and Safety Precautions

Work with HIV requires a Biosafety Level 2+ or 3 (BSL-2+/BSL-3) facility, depending on the viral strains and experimental procedures. All personnel must be adequately trained in handling infectious agents. 3'-Deoxycytidine should be handled with care, following standard laboratory safety procedures.[9] A comprehensive risk assessment should be conducted before commencing any experiments.

II. Cell Culture and Virus Propagation

A. Recommended Cell Lines:

-

MT-4 Cells: A human T-cell line that is highly susceptible to HIV-1 infection and exhibits a rapid and pronounced cytopathic effect, making it suitable for antiviral screening.[7][10][11]

-

CEM-SS Cells: Another human T-lymphoblastoid cell line widely used for HIV studies.[12]

-

Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that provide a more physiologically relevant model for HIV infection.

B. Cell Maintenance: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO₂ incubator. Cell viability should be monitored regularly and maintained above 90%.

C. Virus Stocks: High-titer stocks of laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) should be prepared and titrated to determine the tissue culture infectious dose 50 (TCID₅₀).

III. Antiviral Efficacy Assay (p24 Antigen Reduction)

This protocol is designed to quantify the inhibition of HIV-1 replication by measuring the level of the viral core protein, p24, in the culture supernatant.[13][14][15]

A. Workflow:

Caption: Workflow for the p24 antigen reduction antiviral assay.

B. Step-by-Step Protocol:

-

Cell Plating: Seed MT-4 cells in a 96-well flat-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

-

Compound Preparation: Prepare a 2-fold serial dilution of 3'-Deoxycytidine in culture medium. Add 50 µL of each dilution to the appropriate wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).

-

Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01) to all wells except the "cell control" wells.

-

Incubation: Incubate the plate for 4-6 days at 37°C in a 5% CO₂ incubator.[12]

-

Supernatant Harvest: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for p24 analysis.

-

p24 ELISA: Quantify the p24 antigen concentration in the supernatant using a commercially available HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.[14]

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each concentration of 3'-Deoxycytidine using the following formula: % Inhibition = [1 - (p24 in treated well / p24 in virus control well)] x 100

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

IV. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

A. Workflow:

Sources

- 1. youtube.com [youtube.com]

- 2. HIV Drugs Mode of Action | Immunopaedia Immunopaedia [immunopaedia.org.za]

- 3. [Treatment of HIV infection with nucleoside analogs: present status] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 5. Pharmacodynamics of 2',3'-dideoxycytidine: an inhibitor of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]

- 11. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ablinc.com [ablinc.com]

- 15. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

3'-Deoxycytidine as a tool for studying DNA repair mechanisms

Application Note: 3'-Deoxycytidine (2',3'-ddC) as a Mechanistic Probe for DNA Repair and Polymerase Specificity

Part 1: Core Directive & Strategic Overview

3'-Deoxycytidine (specifically the 2'-deoxy form, known as 2',3'-dideoxycytidine or ddC ) is a critical molecular tool in the study of DNA repair mechanisms. Its utility stems from its structural mimicry of deoxycytidine triphosphate (dCTP), combined with the absence of the 3'-hydroxyl (3'-OH) group essential for DNA chain elongation.

Unlike general DNA damaging agents, ddC acts as a selective mechanistic probe . It allows researchers to:

-

Discriminate between DNA Polymerases: Distinguish between repair pathways mediated by Pol

/ -

Target Mitochondrial DNA (mtDNA): Selectively deplete mtDNA to create

(Rho-zero) cell models for studying the metabolic requirements of DNA repair. -

Map Repair Synthesis: Quantify "gap-filling" synthesis in Base Excision Repair (BER) assays.

This guide moves beyond basic definitions to provide actionable protocols for using ddC to dissect the enzymology of DNA repair.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanism of Action: The Chain Terminator Principle

DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-OH of the primer strand and the 5'-phosphate of the incoming dNTP.[1]

-

The Trap: ddC is metabolized intracellularly to its triphosphate form (ddCTP).

-

The Event: When a polymerase incorporates ddCTP into a growing DNA strand, the lack of a 3'-OH group prevents the addition of the next nucleotide.[1][2][3][4]

-

The Selectivity: Not all polymerases have the same affinity for ddCTP.

-

High Sensitivity: DNA Polymerase

(mitochondrial) and DNA Polymerase -

Low Sensitivity/Resistance: DNA Polymerases

,

-

This differential sensitivity is the "key" that unlocks the identity of the polymerase responsible for a specific repair event.

Experimental Application: Polymerase Discrimination in BER

In Base Excision Repair (BER), a single nucleotide gap is often filled by Pol

Experimental Application: Generation of Cells

To study the role of mitochondria in the DNA Damage Response (DDR) without the confounding factor of mitochondrial respiration or mtDNA, researchers generate

Part 3: Visualization & Formatting

Diagram 1: Polymerase Discrimination Logic

This flowchart illustrates how ddCTP sensitivity is used to identify the active polymerase in a repair assay.

Caption: Logic flow for using ddCTP to distinguish between repair polymerases (Pol β/γ vs. Pol δ/ε).

Part 4: Detailed Protocols

Protocol A: In Vitro Polymerase Discrimination Assay (BER Focus)

Objective: To determine if a specific DNA repair activity is mediated by Pol

Materials:

-

Nuclear Extract (from cells of interest).

-

DNA Substrate: Plasmid with specific lesions (e.g., Uracil-containing plasmid treated with UDG).

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

, 1 mM DTT. -

dNTP Mix: 20 µM dATP, dGTP, dTTP.

-

Tracer: [

- -

Inhibitor: 3'-Deoxycytidine-5'-Triphosphate (ddCTP) [Note: Must use the triphosphate form for in vitro assays].

Step-by-Step Methodology:

-

Preparation: Prepare two reaction master mixes.

-

Control Mix: Contains standard dCTP (10 µM).

-

Experimental Mix: Contains ddCTP (100 µM) + Trace dCTP.

-

Note: A 10:1 ratio of ddCTP to dCTP is typically required to outcompete the natural substrate for Pol

.

-

-

Incubation:

-

Add 5 µg of nuclear extract to the DNA substrate in Reaction Buffer.

-

Initiate reaction by adding the Control or Experimental nucleotide mix.

-

Incubate at 37°C for 15–30 minutes.

-

-

Termination: Stop reaction by adding 20 mM EDTA and 0.5% SDS.

-

Analysis:

-

Purify DNA (phenol/chloroform extraction or silica column).

-

Run on a denaturing polyacrylamide gel (sequencing gel).[3]

-

Readout:

-

Control: Strong band indicating gap filling and ligation.

-

ddCTP: If Pol

is the primary enzyme, the band will be shifted (terminated early) or significantly fainter (aborted repair). -

Self-Validation: If repair persists in the presence of ddCTP, the mechanism involves Pol

or

-

-

Protocol B: Generation of (mtDNA-Depleted) Cells

Objective: To create a cell line lacking mitochondrial DNA to study nuclear DNA repair in isolation.

Materials:

-

Target Cell Line (e.g., HeLa, 143B).

-

Culture Media: DMEM (High Glucose).

-

Essential Supplements: Uridine (50 µg/mL) and Sodium Pyruvate (1 mM). Critical:

cells are auxotrophic for uridine and pyruvate due to lack of respiration.

Step-by-Step Methodology:

-

Seeding: Plate cells at 20% confluence in supplemented media.

-

Treatment: Add ddC to a final concentration of 10 µM .

-

Expert Insight: Unlike EtBr, ddC is less toxic to nuclear replication, allowing faster establishment of the line.

-

-

Maintenance:

-

Refresh media containing ddC, Uridine, and Pyruvate every 3 days.

-

Passage cells when they reach 80% confluence.

-

-

Timeline: Continue treatment for 3–4 weeks .

-

Validation:

-

PCR: Perform PCR for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., GAPDH).

cells should show no COX1 band. -

Functional: Cells should fail to grow in media lacking Uridine/Pyruvate.

-

Part 5: Data Summary & Troubleshooting

Table 1: Polymerase Sensitivity to ddCTP

| Polymerase | Function | Sensitivity to ddCTP ( | Assay Outcome with ddCTP |

| Pol | Replication (Priming) | Resistant (> 100 µM) | No Inhibition |

| Pol | Base Excision Repair (Short Patch) | High Sensitivity (< 10 µM) | Strong Inhibition / Termination |

| Pol | Mitochondrial Replication | High Sensitivity (< 1 µM) | Strong Inhibition / mtDNA Depletion |

| Pol | Replication / NER / Long Patch BER | Resistant (> 100 µM) | No Inhibition |

| Pol | Replication (Leading Strand) | Resistant (> 100 µM) | No Inhibition |

Troubleshooting Guide:

-

Issue: Incomplete inhibition of Pol

.-

Cause: Ratio of ddCTP to dCTP is too low.

-

Fix: Increase ddCTP:dCTP ratio to 50:1. Ensure dCTP concentration is not saturating (

).

-

-

Issue: Cell death during

generation.-

Cause: Lack of Uridine/Pyruvate supplementation.

-

Fix: Ensure media is fresh and contains 50 µg/mL Uridine.

cells cannot synthesize pyrimidines de novo without a functional electron transport chain.

-

Part 6: References

-

Kukhanova, M., et al. (1995). "3'-Amino-2',3'-dideoxycytidine: A specific inhibitor of DNA synthesis."[9][10] Biochemical Pharmacology. Link

-

Copeland, W. C., et al. (2024). "Efficient Elimination of mtDNA from Mammalian Cells with 2',3'-Dideoxycytidine." International Journal of Molecular Sciences. Link

-

Sanger, F., et al. (1977).[1][3][4] "DNA sequencing with chain-terminating inhibitors."[2][3][4][11] Proceedings of the National Academy of Sciences. Link

-

Sigma-Aldrich. "DNA Damage and Repair Mechanisms." Technical Guide. Link

-

Bitesize Bio. "Cell Synchronization and Blocking Protocols." Methodology Guide. Link

Sources

- 1. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 2. Why is Sanger sequencing called the chain termination method? | AAT Bioquest [aatbio.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of 2',3'-dideoxynucleosides on proliferation and differentiation of human pluripotent progenitors in liquid culture and their effects on mitochondrial DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3"-Azido-3'-deoxythymidine and 2',3'-dideoxycytidine do not inhibit gene-specific DNA repair in hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA sequencing with chain-terminating inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Anti-Leukemic Effects of 3'-Deoxycytidine in Cell Line Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3'-Deoxycytidine in the study of leukemia cell lines. This document outlines the core mechanism of action and provides detailed, field-proven protocols for assessing its cytotoxic and anti-proliferative effects.

Introduction to 3'-Deoxycytidine

3'-Deoxycytidine, also known as dideoxycytidine (ddC), is a synthetic purine nucleoside analog.[1][2] As a member of the dideoxynucleoside family, its structure is characterized by the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety. This seemingly minor modification has profound biological consequences, making 3'-Deoxycytidine a potent inhibitor of DNA synthesis and a valuable tool in cancer research, particularly in the context of hematological malignancies like leukemia.[1][3] The primary mechanism of action of 3'-Deoxycytidine and its analogs is the termination of DNA chain elongation, which selectively targets rapidly proliferating cells, a hallmark of cancer.[3][4]

Mechanism of Action: DNA Chain Termination

The efficacy of 3'-Deoxycytidine as an anti-leukemic agent is rooted in its ability to act as a DNA chain terminator.[3][5] Once inside a cell, 3'-Deoxycytidine is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog is then recognized by DNA polymerases and can be incorporated into a growing DNA strand during replication. However, due to the absence of the 3'-hydroxyl group, the formation of a phosphodiester bond with the subsequent deoxynucleotide triphosphate is impossible.[3][6] This event halts DNA synthesis, leading to the accumulation of truncated DNA fragments and ultimately triggering cell cycle arrest and apoptosis.[1][4]

Caption: Mechanism of 3'-Deoxycytidine action.

Applications in Leukemia Cell Line Studies

3'-Deoxycytidine serves as a critical tool for investigating the pathobiology of leukemia and for the preclinical evaluation of novel therapeutic strategies. Below are detailed protocols for its application in common leukemia cell line studies.

Assessment of Cell Viability and Cytotoxicity

A fundamental step in characterizing the anti-leukemic potential of 3'-Deoxycytidine is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for IC50 Determination

-

Cell Seeding:

-

Culture leukemia cell lines (e.g., HL-60, Jurkat, K562) under standard conditions.[7][8] Ensure cells are in the logarithmic growth phase.

-

Perform a cell count using a hemocytometer and assess viability via trypan blue exclusion.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

-

Drug Treatment:

-

Prepare a stock solution of 3'-Deoxycytidine in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of 3'-Deoxycytidine to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Add 100 µL of the diluted 3'-Deoxycytidine solutions to the respective wells. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the 3'-Deoxycytidine concentration and determine the IC50 value using non-linear regression analysis.

-

| Leukemia Cell Line | Typical IC50 Range for 3'-Deoxycytidine (72h) |

| HL-60 (Acute Promyelocytic Leukemia) | 5 - 20 µM |

| Jurkat (Acute T-cell Leukemia) | 10 - 50 µM |

| K562 (Chronic Myeloid Leukemia) | 15 - 60 µM |

| MOLT-4 (Acute Lymphoblastic Leukemia) | 8 - 30 µM |

Note: These values are illustrative and should be determined empirically for each specific cell line and experimental conditions.

Analysis of Apoptosis Induction

3'-Deoxycytidine-induced DNA damage is expected to trigger apoptosis, or programmed cell death. A standard method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol: Annexin V/PI Staining for Apoptosis

-

Cell Treatment:

-

Seed leukemia cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with 3'-Deoxycytidine at concentrations around the predetermined IC50 value and a higher concentration for a defined period (e.g., 24 or 48 hours). Include an untreated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Set up the flow cytometer to detect FITC (for Annexin V) and PI fluorescence.

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caption: Experimental workflow for apoptosis detection.

Cell Cycle Analysis

The inhibition of DNA synthesis by 3'-Deoxycytidine is expected to cause a block in the S-phase of the cell cycle.[4] This can be visualized by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting:

-

Treat leukemia cells with 3'-Deoxycytidine as described for the apoptosis assay.

-

Harvest the cells by centrifugation.

-

-

Cell Fixation:

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer, measuring the fluorescence of PI.

-

Generate a histogram of DNA content.

-

-

Data Interpretation:

-

The histogram will show distinct peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

An accumulation of cells in the S-phase peak in the 3'-Deoxycytidine-treated samples compared to the control indicates an S-phase arrest.

-

Experimental Considerations and Troubleshooting

-

Cell Line Authenticity: Always ensure the authenticity of your leukemia cell lines through short tandem repeat (STR) profiling.

-

Drug Solubility and Stability: Prepare fresh dilutions of 3'-Deoxycytidine for each experiment. If using DMSO as a solvent, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%).

-

Controls are Critical: Always include untreated and vehicle-treated controls in every experiment to ensure the observed effects are due to 3'-Deoxycytidine.

-

Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.

-

Data Reproducibility: Perform all experiments with biological triplicates and repeat the experiments to ensure the reproducibility of the results.

Conclusion

3'-Deoxycytidine is a powerful tool for studying the mechanisms of DNA replication and cell death in leukemia. The protocols outlined in these application notes provide a robust framework for investigating its anti-leukemic properties. By carefully applying these methods, researchers can gain valuable insights into the therapeutic potential of nucleoside analogs and contribute to the development of more effective cancer therapies.

References

-

Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine. PubMed. Available at: [Link]

-

Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis. CD Genomics. Available at: [Link]

-

Protection of leukemic cells by deoxycytidine: in vitro measures of protection against cytosine arabinoside. PubMed. Available at: [Link]

-

Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine. PubMed. Available at: [Link]

-

Clinically relevant deoxycytidine levels are high enough to profoundly alter 9-beta-D-arabinofuranosylguanine cytotoxicity for human T-cell acute leukemia cells in vitro. PubMed. Available at: [Link]

-

Dideoxycytidine: current clinical experience and future prospects. A summary. PubMed. Available at: [Link]

-

How to perform cell synchronization in specific cell cycle phases. Bitesize Bio. Available at: [Link] синхронизация-клеток-для-анализа-клеточного-цикла/

-

Co-targeting of convergent nucleotide biosynthetic pathways for leukemia eradication. National Institutes of Health. Available at: [Link]

-

DNA sequencing with chain-terminating inhibitors. National Institutes of Health. Available at: [Link]

-

Synchronization of cells in the S phase of the cell cycle by 3'-azido-3'-deoxythymidine: implications for cell cytotoxicity. PubMed. Available at: [Link]

-

Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity. PubMed. Available at: [Link]

-

The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine. PubMed. Available at: [Link]

-

HL-60, acute promyelocytic leukemia ATCC #: CCL-240 Notes: This cell line grows in suspension. Materials List. UCSC Genome Browser. Available at: [Link]

-

DCK confers sensitivity of DCTD-positive cancer cells to oxidized methylcytidines. National Institutes of Health. Available at: [Link]

-

Enhancement of the Antileukemic Action of the Inhibitors of DNA and Histone Methylation: 5-Aza-2′-Deoxycytidine and 3-Deazaneplanocin-A by Vitamin C. MDPI. Available at: [Link]

-

3-Deazauridine Enhances the Antileukemic Action of 5-aza-2'-deoxycytidine and Targets Drug-Resistance Due to Deficiency in Deoxycytidine Kinase. PubMed. Available at: [Link]

-

Protocol for the differentiation of HL-60 cells into a neutrophil-like state. National Institutes of Health. Available at: [Link]

-

Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides. PNAS. Available at: [Link]

-

Apoptosis induction with three nucleoside analogs on freshly isolated B-chronic lymphocytic leukemia cells. PubMed. Available at: [Link]

-

Cellular viability, using the MTT assay, of three cell lines after 72 h... ResearchGate. Available at: [Link]

-

Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. MDPI. Available at: [Link]

-

Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. eatris-cz. Available at: [Link]

-

DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes. ASH Publications. Available at: [Link]

-

Does anyone have advice on how to optimally culture and maintain leukemia cells in suspension?. ResearchGate. Available at: [Link]

-

5-Aza-2′-deoxycytidine Induced Growth Inhibition of Leukemia Cells through Modulating Endogenous Cholesterol Biosynthesis. National Institutes of Health. Available at: [Link]

-

Generation of Leukaemia-Derived Dendritic Cells (DC leu ) to Improve Anti-Leukaemic Activity in AML: Selection of the Most Efficient Response Modifier Combinations. MDPI. Available at: [Link]

-

The optimization of induction chemotherapy for patients with AML. VJHemOnc. Available at: [Link]

-

Preferential induction of apoptosis for primary human leukemic stem cells. Northwestern University. Available at: [Link]

-

Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. MDPI. Available at: [Link]

-

Dose- and Schedule-dependent Activation and Drug Synergism between Thymidine and 5-Aza-2′-Deoxycytidine in a Human Promyelocytic Leukemia Cell Line. AACR Journals. Available at: [Link]

-

7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. Biology LibreTexts. Available at: [Link]

-

Setting Cancer Cells on the Right Path: A New Leukemia Drug Shows Growing Promise. Memorial Sloan Kettering Cancer Center. Available at: [Link]

-

The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development. PubMed. Available at: [Link]

-

Supplementary Information Materials and Methods Reagents and Cell Culture: Jurkat (T-cell) and NALM-6 (B-cell) leukemia cell lin. CDC Stacks. Available at: [Link]

-

Induction of DNA strand breaks associated with apoptosis during treatment of leukemias. Wiley Online Library. Available at: [Link]

-

Cell line information V.4. Protocols.io. Available at: [Link]

-

(PDF) SANGER`S DIDEOXY CHAIN TERMINATION METHOD OF DNA SEQUENCING. ResearchGate. Available at: [Link]

-

DNA methylation changes after 5-aza-2'-deoxycytidine therapy in patients with leukemia. PubMed. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]

- 4. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA sequencing with chain-terminating inhibitors - PMC [pmc.ncbi.nlm.nih.gov]